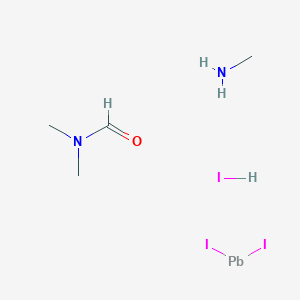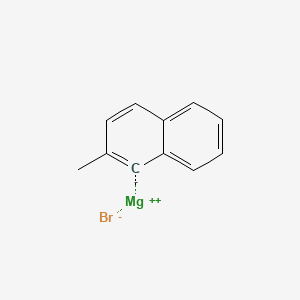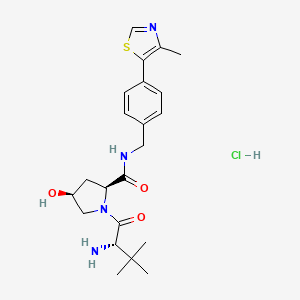
(S,S,S)-AHPC (盐酸盐)
描述
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, often an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Synthesis Analysis
The synthesis of amines often involves three steps: condensation with a carbonyl compound, nucleophile addition, and group cleavage .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as Fourier transform infrared, Raman, electron spin resonance, x-ray photoelectron, and x-ray absorption fine structure spectroscopies .Chemical Reactions Analysis
Chemical reaction networks (CRNs), defined by sets of species and possible reactions between them, are widely used to interrogate chemical systems . The discovery of new organic reactions has always been in the focus of synthetic organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques, including those that investigate its solubility, melting point, and reactivity .科学研究应用
凋亡诱导和癌细胞生长
- 与核受体和凋亡的相互作用:已知金刚烷基取代的类视黄醇相关分子,如 6-[3-(1-金刚烷基)-4-羟基苯基]-2-萘甲酸 (CD437/AHPN) 和 4-[3-(1-金刚烷基)-4-羟基苯基]-3-氯肉桂酸 (3-Cl-AHPC/MM002) 可诱导恶性细胞凋亡。它们特异性地与孤儿核受体小异二聚体伴侣 (SHP) 结合,促进与凋亡诱导所必需的共抑制复合物的相互作用 (Farhana et al., 2007)。
- 对癌细胞生长和凋亡的影响:3-Cl-AHPC 类似物的构效关系表明特定基团在凋亡活性中的重要性。这些化合物与 SHP 的相互作用对其对癌细胞增殖和凋亡的抑制活性至关重要 (Dawson et al., 2008)。
生化和分子研究
- 在细菌存活和应激反应中的作用:烷基氢过氧化物还原酶亚基 C (AhpC) 参与活性氧的解毒,帮助病原菌在环境压力或感染下存活。AhpC 在副溶血弧菌中诱导和维持可行但不可培养状态的作用已经得到研究,揭示了不同 ahpC 基因对氧化应激的保护功能 (Wang et al., 2013)。
- 大肠杆菌中的氧化应激耐受:从鱼腥藻属 sp. PCC 7120 引入大肠杆菌的编码烷基氢过氧化物还原酶 (ahpC) 的基因在各种非生物胁迫下表现出增强的生长耐受性,例如温度、盐和重金属暴露,表明其在氧化应激耐受中的作用 (Mishra et al., 2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRTWGCWUBURGU-ITJMAPPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


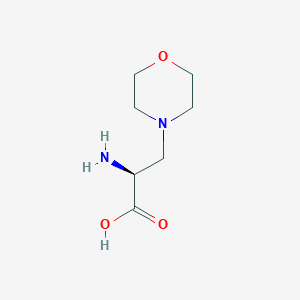

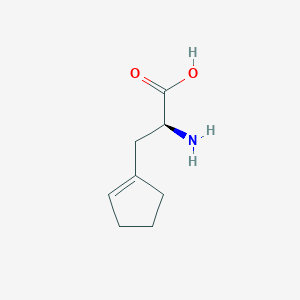
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)
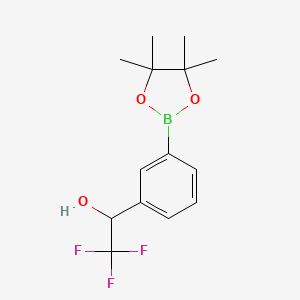
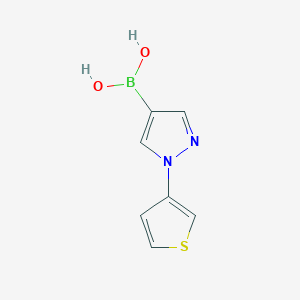
![[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester](/img/structure/B3067962.png)



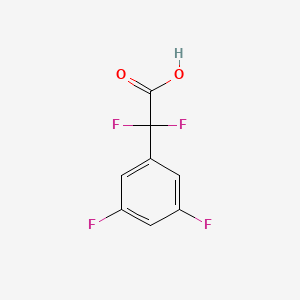
![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)
